4-Bromopyridine-2-carbonyl chloride hydrochloride
Overview
Description
4-Bromopyridine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H5BrClNO·HCl and a molecular weight of 270.997 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromopyridine with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-Bromopyridine-2-carbonyl chloride hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Aqueous Base: Used in hydrolysis reactions to convert the carbonyl chloride group to a carboxylic acid.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Bipyridines: Formed through coupling reactions.
Pyridine Carboxylic Acids: Formed through hydrolysis reactions
Scientific Research Applications
4-Bromopyridine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2-carbonyl chloride hydrochloride largely depends on its use in specific reactions. In coupling reactions, it acts as a halide source that participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The carbonyl chloride group can also act as an electrophile in nucleophilic substitution reactions, facilitating the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: A simpler derivative without the carbonyl chloride group.
2-Bromopyridine: Another brominated pyridine derivative with the bromine atom at a different position.
4-Chloropyridine-2-carbonyl chloride: Similar to 4-Bromopyridine-2-carbonyl chloride hydrochloride but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromopyridine-2-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUTQXMXPQRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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